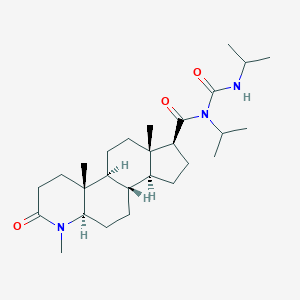

CeMMEC1

概要

説明

CeMMEC1は、ブロモドメイン含有タンパク質BRD4の阻害効果と転写開始因子TAF1に対する高い親和性で知られる化学化合物です 。主に、エピジェネティックな調節と転写制御機構を研究するための科学研究で使用されています。

科学的研究の応用

CeMMEC1 has a wide range of scientific research applications, including:

Chemistry: Used to study the interactions between bromodomains and acetylated lysines on histones.

Biology: Investigates the role of bromodomain-containing proteins in gene expression and chromatin remodeling.

Medicine: Explores potential therapeutic applications in cancer treatment by targeting BRD4 and TAF1.

Industry: Utilized in the development of new drugs and epigenetic modulators

作用機序

CeMMEC1は、BRD4のブロモドメインを阻害し、TAF1に高い親和性で結合することで効果を発揮します。この阻害は、BRD4とヒストン上のアセチル化リジン間の相互作用を破壊し、遺伝子発現と転写調節の変更につながります。 この化合物は、TAF1活性を調節することによって転写開始プロセスにも影響を与えます .

類似化合物:

CPI-169: EZH2の強力で選択的な阻害剤。

メンイン-MLL阻害剤29: メンインとMLLタンパク質間の相互作用を阻害します。

GSK2801: BAZ2AとBAZ2Bブロモドメインのアセチルリジン競合的阻害剤.

This compoundの独自性: this compoundは、BRD4とTAF1の両方に対する二重阻害効果により、エピジェネティックな調節と転写制御を研究するための貴重なツールとなっています。 複数のブロモドメインに対する高い親和性は、特定のブロモドメインのみを標的にする他の阻害剤とは異なります .

生化学分析

Biochemical Properties

CeMMEC1 plays a significant role in biochemical reactions by inhibiting the activity of BRD4 and TAF1. It has a high affinity for TAF1, with an IC50 of 0.9 μM and a Kd of 1.8 μM . This compound also interacts with other bromodomain-containing proteins such as CREBBP, EP300, and BRD9 . These interactions are crucial for its function in modulating transcriptional activity and cell cycle progression.

Cellular Effects

This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In THP1 cells, this compound decreases the number of cells in the S phase and induces apoptosis . Additionally, when combined with (S)-JQ1, this compound significantly impairs cell viability, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the bromodomains of BRD4 and TAF1, inhibiting their activity. This inhibition disrupts the recruitment of pTEFb by BRD4, which is essential for the phosphorylation and activation of RNA polymerase II . Consequently, this compound modulates transcriptional activity and cell cycle control, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on BRD4 and TAF1, leading to sustained changes in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, adverse effects such as increased apoptosis and impaired cell viability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate transcriptional activity and cell cycle progression. It interacts with enzymes and cofactors that modulate the activity of BRD4 and TAF1, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s ability to regulate gene expression and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its inhibitory effects on BRD4 and TAF1. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its proper function and activity . These localization mechanisms are vital for the compound’s ability to modulate transcriptional activity and cell cycle control.

準備方法

合成経路と反応条件: CeMMEC1は、複数段階の有機合成プロセスを通じて合成することができます。

工業生産方法: this compoundの工業生産には、大規模な有機合成技術が用いられ、高純度と高収率が保証されています。 この化合物は通常、安定性と有効性を維持するために制御された環境で生産されます .

化学反応の分析

反応の種類: CeMMEC1は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: この化合物は還元され、化学的性質が異なる還元型を生成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化されたイソキノリン誘導体が生成される場合があり、還元により還元されたイソキノリン化合物が生成される場合があります .

4. 科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用を備えています。

化学: ヒストン上のブロモドメインとアセチル化リジン間の相互作用を研究するために使用されます。

生物学: 遺伝子発現とクロマチンリモデリングにおけるブロモドメイン含有タンパク質の役割を調べます。

医学: BRD4とTAF1を標的にすることで、がん治療における潜在的な治療的応用を探ります。

類似化合物との比較

CPI-169: A potent and selective inhibitor of EZH2.

Menin-MLL Inhibitor 29: Inhibits the interaction between Menin and MLL proteins.

GSK2801: An acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains.

Uniqueness of CeMMEC1: this compound is unique due to its dual inhibitory effects on BRD4 and TAF1, making it a valuable tool for studying epigenetic regulation and transcriptional control. Its high affinity for multiple bromodomains sets it apart from other inhibitors that target only specific bromodomains .

特性

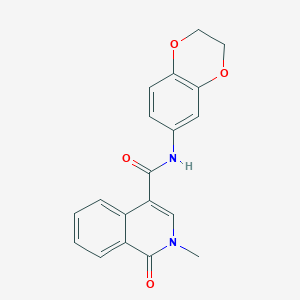

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQAZBGLOADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

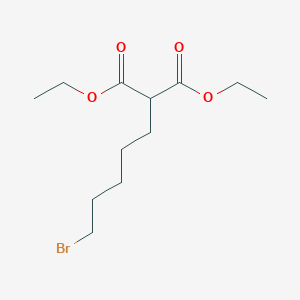

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

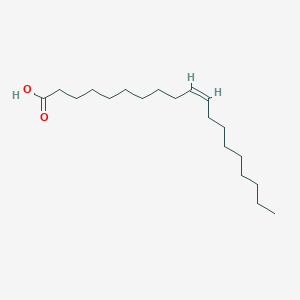

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)